UTL-5g

Beschreibung

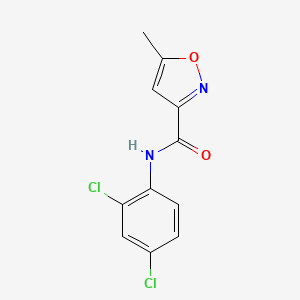

3-Isoxazolecarboxamide, N-(2,4-dichlorophenyl)-5-methyl- is a heterocyclic compound featuring a substituted isoxazole core linked to a 2,4-dichlorophenyl group via a carboxamide bridge.

Eigenschaften

IUPAC Name |

N-(2,4-dichlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O2/c1-6-4-10(15-17-6)11(16)14-9-3-2-7(12)5-8(9)13/h2-5H,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULPKSWAQDCJLMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589349 | |

| Record name | N-(2,4-Dichlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

646530-37-2 | |

| Record name | N-(2,4-Dichlorophenyl)-5-methyl-3-isoxazolecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=646530-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Isoxazolecarboxamide, N-(2,4-dichlorophenyl)-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0646530372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2,4-Dichlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ISOXAZOLECARBOXAMIDE, N-(2,4-DICHLOROPHENYL)-5-METHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BL421NQ9XM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Die Herstellung von UTL-5g beinhaltet die Synthese seines aktiven Metaboliten, 5-Methylisoxazol-3-carbonsäure . Der Syntheseweg beinhaltet typischerweise die Veresterung von 5-Methylisoxazol-3-carbonsäure zur Bildung seiner Methyl- und Ethylester . Industrielle Produktionsverfahren für this compound sind nicht weit verbreitet dokumentiert, aber die Verbindung wird in Laborumgebungen für Forschungszwecke synthetisiert.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen. Es wird hauptsächlich als Chemoprotektor verwendet, um die Nebenwirkungen von Cisplatin und anderen platinbasierten Chemotherapeutika zu reduzieren. Die Verbindung hat auch ein Potenzial gezeigt, die durch Strahlung induzierte akute Lebertoxizität zu reduzieren. Darüber hinaus wird this compound auf seine entzündungshemmenden Eigenschaften und seine Fähigkeit untersucht, vor Doxorubicin-induzierter Herztoxizität zu schützen. Seine Anwendungen erstrecken sich auf die Bereiche Chemie, Biologie, Medizin und Industrie, wo es verwendet wird, um die Modulation von Tumornekrosefaktor-alpha und seine Auswirkungen auf verschiedene biologische Pfade zu untersuchen.

Wirkmechanismus

This compound entfaltet seine Wirkung hauptsächlich durch die Hemmung von Tumornekrosefaktor-alpha. Diese Hemmung trägt dazu bei, die durch Cisplatin induzierte Hepatotoxizität, Nephrotoxizität und Myelotoxizität zu reduzieren. Die Verbindung stört auch Signalereignisse in Makrophagenzelllinien, einschließlich der Unterdrückung der Hyperphosphorylierung von Proteinen, die an der Aktin-Remodellierung beteiligt sind, und der Hemmung der Aktivierung des Signaltransduktors und Aktivators der Transkription 3 (STAT3). Diese Aktionen tragen zu seinen chemoprotektiven und entzündungshemmenden Wirkungen bei.

Wissenschaftliche Forschungsanwendungen

UTL-5g has a wide range of scientific research applications. It is primarily used as a chemoprotective agent to reduce the side effects of cisplatin and other platinum-based chemotherapy drugs . The compound has also shown potential in reducing radiation-induced acute liver toxicity . In addition, this compound is being investigated for its anti-inflammatory properties and its ability to protect against doxorubicin-induced cardiac toxicity . Its applications extend to the fields of chemistry, biology, medicine, and industry, where it is used to study the modulation of tumor necrosis factor alpha and its effects on various biological pathways .

Wirkmechanismus

UTL-5g exerts its effects primarily through the inhibition of tumor necrosis factor alpha . This inhibition helps to reduce the hepatotoxicity, nephrotoxicity, and myelotoxicity induced by cisplatin . The compound also disrupts signaling events in macrophage cell lines, including the suppression of hyperphosphorylation of proteins involved in actin remodeling and the inhibition of signal transducer and activator of transcription 3 (STAT3) activation . These actions contribute to its chemoprotective and anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Their Properties

The following table summarizes key structural analogs, their substituents, molecular properties, and biological activities:

Key Observations

Substituent Effects on Bioactivity: The 2,4-dichlorophenyl group (as in the oxadiazole derivative ) correlates with enhanced anticancer activity compared to mono-chlorinated analogs. This suggests that electron-withdrawing groups may improve target binding or metabolic resistance.

Core Heterocycle Influence: Isoxazole derivatives (e.g., ) are often prioritized for their synthetic accessibility and metabolic stability.

Toxicity and Safety Profiles :

- N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide demonstrates acute oral toxicity (Category 4) and irritancy, highlighting the need for cautious handling of carboxamide derivatives. Data on the 2,4-dichlorophenyl analog’s toxicity remains uncharacterized.

Synthetic Challenges :

- Low yields (e.g., 18% in ) are common in carboxamide syntheses, possibly due to steric hindrance or competing side reactions. Optimization of coupling conditions (e.g., reagent choice, temperature) could improve efficiency.

Biologische Aktivität

3-Isoxazolecarboxamide, N-(2,4-dichlorophenyl)-5-methyl- is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, focusing on its antimicrobial, antiviral, and potential therapeutic effects. The synthesis, mechanism of action, and relevant case studies are also discussed.

Chemical Structure and Synthesis

The compound is characterized by the presence of an isoxazole ring and a dichlorophenyl moiety. Its structure can be represented as follows:

Synthesis typically involves multi-step reactions starting from simpler isoxazole derivatives. Recent studies have highlighted various synthetic pathways that yield this compound with high purity and yield .

Antimicrobial Properties

Research indicates that 3-Isoxazolecarboxamide exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Escherichia coli , Staphylococcus aureus , and Bacillus subtilis . For instance, one study reported that derivatives of isoxazole showed better activity than conventional antibiotics like ampicillin and streptomycin .

Table 1: Antimicrobial Activity of 3-Isoxazolecarboxamide Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 3-Isoxazolecarboxamide | E. coli | 20 |

| S. aureus | 18 | |

| B. subtilis | 22 | |

| Ampicillin | E. coli | 16 |

| Streptomycin | S. aureus | 15 |

Antiviral Activity

The compound has also been investigated for its antiviral properties. Preliminary findings suggest that it may inhibit viral replication through interference with viral enzymes and proteins . Its mechanism involves disrupting the viral envelope or inhibiting viral entry into host cells.

The biological activity of 3-Isoxazolecarboxamide is attributed to its interaction with specific molecular targets within microbial cells. The dichlorobenzyl group disrupts microbial cell membranes, leading to cell lysis . Additionally, the isoxazole ring can inhibit enzymes critical for microbial survival.

Case Studies

- Antibacterial Efficacy : A study conducted on various isoxazole derivatives highlighted the superior antibacterial properties of N-(2,4-dichlorophenyl)-5-methyl-3-isoxazolecarboxamide compared to traditional antibiotics . The molecular docking simulations indicated strong interactions with target proteins in bacteria.

- ADME-Tox Analysis : A comprehensive analysis of absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) revealed promising pharmacokinetic profiles for this compound, suggesting its potential as a therapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.